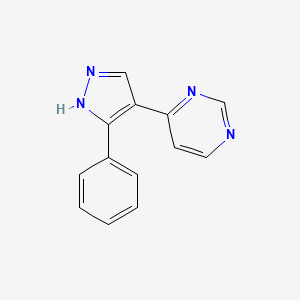

4-(5-phenyl-1H-pyrazol-4-yl)pyrimidine

Description

4-(5-phenyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring fused with a pyrazole moiety substituted at the 5-position with a phenyl group. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and receptors .

The compound’s planar geometry and electron-rich aromatic system facilitate π-π stacking and hydrogen bonding, critical for binding to enzymes or nucleic acids. Substituent effects at the pyrazole and pyrimidine positions modulate solubility, bioavailability, and target affinity, as observed in structurally similar compounds .

Properties

IUPAC Name |

4-(5-phenyl-1H-pyrazol-4-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4/c1-2-4-10(5-3-1)13-11(8-16-17-13)12-6-7-14-9-15-12/h1-9H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCRJYGILOQXFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)C3=NC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 4-(5-phenyl-1H-pyrazol-4-yl)pyrimidine , as selective inhibitors of human microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is a promising target for developing anti-inflammatory drugs that minimize the adverse effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Inhibitory Potency of Pyrazole Derivatives against mPGES-1

| Compound | IC50 (µM) | Selectivity over COX-1/2 |

|---|---|---|

| 4-(5-phenyl-1H-pyrazol-4-yl)pyrimidine | TBD | High |

| Other derivatives | Various | Variable |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Pyrazole-containing moieties have shown efficacy against various cancer cell lines, including those associated with lung and prostate cancers. For instance, derivatives of pyrazole have been reported to induce apoptosis in A549 and HepG2 cell lines with IC50 values ranging from 0.19 µM to 0.74 mg/mL .

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4-(5-phenyl-1H-pyrazol-4-yl)pyrimidine | A549 | TBD |

| Derivative A | HepG2 | 0.74 |

| Derivative B | A375 | 1.32 |

Inhibition of Kinases

Some studies suggest that pyrazole derivatives can inhibit kinases involved in cancer progression, such as BRAF and Aurora kinases . This inhibition can disrupt critical signaling pathways, leading to reduced cell proliferation and increased apoptosis.

Induction of Autophagy

Certain compounds have been shown to promote autophagy in cancer cells without triggering apoptosis, providing a novel strategy for cancer treatment .

Synthesis and Structural Modifications

The synthesis of 4-(5-phenyl-1H-pyrazol-4-yl)pyrimidine typically involves multicomponent reactions that enhance yield and efficiency while allowing for structural modifications that can improve biological activity .

Table 3: Synthetic Routes for Pyrazole Derivatives

| Methodology | Yield (%) | Notable Features |

|---|---|---|

| Multicomponent reactions (MCR) | High | Atom-economical |

| Traditional synthesis | Moderate | Requires multiple steps |

Case Studies

Several case studies illustrate the applications of 4-(5-phenyl-1H-pyrazol-4-yl)pyrimidine :

Case Study 1: Anti-inflammatory Screening

A study evaluated a series of pyrazole derivatives for their ability to inhibit mPGES-1, revealing that compounds similar to 4-(5-phenyl-1H-pyrazol-4-yl)pyrimidine exhibited significant selectivity and potency .

Case Study 2: Anticancer Efficacy

In vitro assays demonstrated that derivatives led to significant cytotoxic effects against various cancer cell lines, with some compounds inducing apoptosis at low concentrations .

Comparison with Similar Compounds

Structural Analogues with Fused Pyrimidine Systems

(A) 4-Amino-6-substituted pyrimido[5,4-d]pyrimidine

- Structure: Features a fused pyrimido[5,4-d]pyrimidine core with an amino group at position 4 and variable substituents at position 4.

- SAR Insights: Substitution at position 6 with electron-withdrawing groups (e.g., -NO$_2$) enhances enzymatic inhibition, while bulky groups reduce membrane permeability .

(B) 2-Oxo-3,4-dihydropyrimido[4,5-d]pyrimidine

- Structure : Contains a partially saturated pyrimidine ring with a ketone group at position 2.

- Key Differences : The dihydro structure introduces conformational flexibility, contrasting with the fully aromatic system of the target compound. This flexibility may improve adaptability to binding pockets but reduce thermal stability .

(C) Pyrazolo[3,4-d]pyrimidine Derivatives

- Example: 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (synthesized in 82% yield via Vilsmeier–Haack formylation and cyclization) .

- Key Differences: Incorporation of a thieno-pyrimidine ring introduces sulfur atoms, altering electronic properties and enabling stronger van der Waals interactions.

Substituent Effects on Physicochemical Properties

Challenges and Limitations

- Solubility : Bulky substituents (e.g., trifluoromethyl in arylpiperazine derivatives) improve solubility but may sterically hinder target binding .

- Synthetic Complexity : Multi-step syntheses for fused systems (e.g., pyrazolo-triazolo-pyrimidines) often result in lower yields and purification challenges .

Preparation Methods

Vilsmeier-Haack-Arnold Formylation and Cyclocondensation

A widely adopted strategy involves the synthesis of 1H-pyrazole-4-carbaldehyde intermediates via Vilsmeier-Haack-Arnold formylation. In one protocol, 4-chlorophenylhydrazine is condensed with substituted acetophenones (e.g., 4-alkoxyacetophenone) in refluxing ethanol with glacial acetic acid to form ethylidene hydrazine intermediates. Subsequent treatment with POCl₃/DMF generates 1H-pyrazole-4-carbaldehyde, which undergoes Knoevenagel condensation with barbituric acid or 2-thiobarbituric acid in ethanol/water (4:1 v/v) to yield 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones.

Key Reaction Conditions

Structural Modifications

Introducing linear alkyl chains (e.g., nC₄H₉O) at the pyrazole-3-position enhances hydrophobic interactions, as evidenced by IC₅₀ values of 92 nM for derivatives with 2-thiobarbituric acid heads. Substitutions at the pyrazole-1-position (e.g., 4-chlorophenyl vs. phenyl) influence steric hindrance and electronic effects, with 4-chlorophenyl derivatives showing superior enzymatic inhibition.

Multi-Step Synthesis via Pyrazolo-Pyrimidine Hybridization

Enolate-Mediated Cyclization

Sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate serves as a versatile enolate intermediate for constructing pyrazolo[1,5-a]pyrimidine scaffolds. Reaction with heterocyclic amines (e.g., 3-aminopyrazole) in piperidinium acetate yields fused pyrimidine derivatives. For example, condensation with 2-cyanoacetohydrazide producestriazolo[1,5-a]pyrimidines.

Optimization Insights

Table 1: Representative Yields of Pyrazolo-Pyrimidine Derivatives

| Compound | Substituent (R) | Yield (%) |

|---|---|---|

| 5a | 4-Cl-C₆H₄ | 78 |

| 5b | nC₄H₉O | 82 |

| 12 | S-thiobarbiturate | 89 |

Coupling Reactions with Preformed Pyrimidine Moieties

Buchwald-Hartwig Amination

The patent US7691855B2 discloses phenyl-[4-(3-phenyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-amine derivatives synthesized via palladium-catalyzed coupling. A representative route involves:

-

Pyrazole Synthesis : 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde prepared via Vilsmeier-Haack formylation.

-

Pyrimidine Functionalization : 2-Chloro-4-(pyrazol-4-yl)pyrimidine reacted with aniline derivatives under Pd(OAc)₂/Xantphos catalysis.

Critical Parameters

-

Catalyst : Pd(OAc)₂ (5 mol%) with Xantphos (10 mol%).

-

Base : Cs₂CO₃ in toluene at 110°C for 12 hours.

Thieno[2,3-b]pyridine Derivatives as Synthetic Intermediates

Thiol-Ene Click Chemistry

Thieno[2,3-b]pyridines are synthesized via cyclocondensation of pyridinethiones with α-halo ketones. For instance, 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone reacts with thiourea to form 4-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazol-2-amine, which undergoes further coupling to yield pyrimidine hybrids.

Reaction Scheme

-

Thiazole Formation :

-

Pyrimidine Coupling :

Mechanistic Insights and Selectivity Considerations

Role of Hydrogen Bonding and Hydrophobic Interactions

Molecular docking studies reveal that the barbituric acid moiety in 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine derivatives forms a critical hydrogen bond with Ser127 of mPGES-1, while hydrophobic substituents occupy pockets near Leu135 and Ala138. This dual interaction underpins the high selectivity (>100-fold) for mPGES-1 over COX-1/2.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(5-phenyl-1H-pyrazol-4-yl)pyrimidine, and how do reaction conditions influence yield and purity?

- Methodology :

- Route 1 : Condensation of pyrazole precursors with pyrimidine intermediates using NHOAc (2.00 equiv.) in glacial acetic acid at 108°C (Scheme 3, ).

- Route 2 : Cyclization under POCl (4.00 equiv.) and DMF at 0–60°C, followed by reflux in EtOH/HO (4:1 v/v) (Scheme 2, ).

- Key Factors : Temperature control, solvent polarity, and stoichiometric ratios critically impact regioselectivity. For example, polar aprotic solvents like DMF enhance electrophilic substitution in pyrimidine ring formation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Structural Analysis :

- X-ray crystallography : Use SHELX software for refinement (SHELXL for small-molecule structures; SHELXPRO for macromolecular interfaces) .

- Spectroscopy : H/C NMR for verifying substituent positions; IR for detecting functional groups (e.g., pyrazole N–H stretches).

- Wavefunction Analysis : Multiwfn for electron density topology, electrostatic potential mapping, and bond order calculations (e.g., N–C bond delocalization in the pyrimidine ring) .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the compound's interactions with biological targets?

- Approach :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

- Molecular Docking : Use AutoDock Vina to model interactions with kinases or GPCRs. For example, the pyrimidine ring may form π-π stacking with aromatic residues, while the pyrazole N–H group hydrogen-bonds to catalytic sites .

- Noncovalent Interaction Analysis : Apply NCI plots (via Multiwfn) to visualize van der Waals and steric effects in protein-ligand complexes .

Q. How can researchers resolve contradictions in reported biological activities of similar pyrimidine derivatives?

- Strategies :

- Meta-Analysis : Compare IC values across studies (e.g., conflicting kinase inhibition data may arise from assay conditions, such as ATP concentration variations) .

- SAR Studies : Systematically modify substituents (e.g., fluorophenyl vs. methylphenyl groups) to isolate contributions to activity .

- Crystallographic Validation : Resolve ambiguous binding modes using co-crystal structures (e.g., SHELXD for experimental phasing) .

Q. What strategies are recommended for optimizing the compound's stability and minimizing degradation during storage?

- Guidelines :

- Storage Conditions : Store at –20°C under inert atmosphere (N) to prevent oxidation of the pyrazole moiety .

- Degradation Analysis : Use HPLC-MS to identify byproducts (e.g., hydrolyzed pyrimidine rings in aqueous buffers) .

- Stabilizers : Add antioxidants like BHT (0.01% w/v) to DMSO stock solutions .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate the compound's selectivity across related biological targets?

- Protocol :

- Panel Screening : Test against structurally similar enzymes (e.g., CDK2 vs. CDK4/6) at 1–10 µM concentrations .

- Counter-Screens : Include off-target assays (e.g., hERG channel binding to assess cardiac toxicity risks) .

- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinases) .

Q. What analytical techniques are critical for assessing synthetic byproducts and ensuring batch-to-batch consistency?

- Quality Control :

- HPLC-PDA : Monitor purity (>95%) with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) .

- LC-HRMS : Confirm molecular formula ([M+H] via exact mass; error < 2 ppm) .

- TGA/DSC : Characterize thermal stability (decomposition onset >150°C indicates suitability for long-term storage) .

Conflict Resolution in Literature

Q. How can discrepancies in reported synthetic yields for analogous compounds be addressed?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.